2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione
Overview
Description
2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione, also known as Dioctyltin maleate, is a chemical compound with the molecular formula C20H36O4Sn . It is a white powder .
Physical And Chemical Properties Analysis
2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione is a white powder . Its melting point is 105 °C . Unfortunately, other physical and chemical properties are not available from the search results.Scientific Research Applications
Corrosion Inhibition
2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione and its derivatives have been studied for their corrosion inhibition properties. For instance, a study on 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione (AY15) demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This was evaluated through weight loss, electrochemical techniques, and theoretical calculations, suggesting its potential in protecting metals from corrosion (Zouitini et al., 2019).
Herbicide Development
The compound has also been explored in the field of agriculture, particularly in herbicide development. A study synthesized triketone-containing quinazoline-2,4-dione derivatives and found that many of these compounds, which are structurally related to 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione, showed significant herbicidal activity against various types of weeds. This indicates the potential of such compounds in developing new herbicides (Wang et al., 2014).
Antimalarial Research
In medical research, particularly in the search for new antimalarial drugs, derivatives of 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione have been investigated. A study reported the creation of endoperoxides through a formal [2 + 2 + 2] cycloaddition reaction, which showed promise in inhibiting Plasmodium falciparum, the parasite responsible for malaria (Daeppen et al., 2015).
Polymerization Studies
The compound has been utilized in polymer science, especially in ring-opening polymerization studies. For example, research on organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid highlighted the potential of using derivatives of 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione in creating biodegradable polymers (Thillaye du Boullay et al., 2010).
Cancer Research
In cancer research, derivatives of 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione have been evaluated for their potential as bioreductive anticancer prodrugs. These compounds have shown effectiveness in inducing apoptosis and DNA destruction in tumor cells, particularly in hypoxic environments, which is a characteristic of many solid tumors (Błaszczak-Świątkiewicz & Mikiciuk-Olasik, 2014).
Antioxidant Studies
The compound's derivatives have also been explored for their antioxidant properties. A study investigating the role of phenolic and enolic hydroxyl groups in curcumin, a compound structurally related to 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione, revealed the significant antioxidant abilities of these groups. This suggests the potential for similar compounds to act as antioxidants (Feng & Liu, 2009).
Chemical Synthesis and Electrophilic Iodination
The compound is also important in chemical synthesis. For instance, 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, a derivative, has been used as a new electrophilic iodinating agent. This offers a milder approach to selectively iodinate electron-rich aromatics and synthesize α-iodinated carbonyl compounds from allylic alcohols (Martinez-Erro et al., 2017).
X-Ray Structure Analysis
In physical chemistry, the structure of 2,2-dibutyl-1,3,2-dioxastannolane, a related compound, has been determined by X-ray diffraction. This research contributes to the understanding of the molecular structure and bonding in such compounds (Davies et al., 1986).
Donor–Acceptor Systems in Organometallic Chemistry
In organometallic chemistry, ferrocenyl derivatives with Meldrum’s acid-based nonplanar acceptor substituents have been synthesized, indicating the role of 2,2-Dioctyl-1,3,2-dioxastannepin-4,7-dione derivatives in developing donor–acceptor systems with potential applications in materials science (Kowalski et al., 2014).
Preparative Synthesis in Organic Chemistry
In the field of organic chemistry, 2,2-dimethyl-5-(trifluoroacetyl)-1,3-dioxane-4,6-dione and its derivatives have been synthesized for use as precursors in various chemical reactions, demonstrating the compound's versatility and importance in synthetic chemistry (Sevenard et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,2-dioctyl-1,3,2-dioxastannepine-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVVCOOWYSSGB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn]1(OC(=O)C=CC(=O)O1)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4Sn | |
Record name | DI(N-OCTYL)TIN MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025173 | |
Record name | Dioctyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di(n-octyl)tin maleate is a white powder. (NTP, 1992) | |
Record name | DI(N-OCTYL)TIN MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | DI(N-OCTYL)TIN MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Dioctyltin maleate | |
CAS RN |
16091-18-2 | |
Record name | DI(N-OCTYL)TIN MALEATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20282 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dioctyltin maleate | |
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Record name | DIOCTYLTIN MALEATE | |
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Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dioctyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dioctyltin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025173 | |
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Record name | Dioctyltin maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.578 | |
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Record name | DIOCTYLTIN MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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